

# 2-(1H-imidazol-1-yl)ethanamine dihydrochloride

## chemical properties

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### Compound of Interest

Compound Name: 2-(1H-imidazol-1-yl)ethanamine  
dihydrochloride

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### An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)ethanamine Dihydrochloride

## Abstract

This technical guide provides a comprehensive overview of **2-(1H-imidazol-1-yl)ethanamine dihydrochloride**, a pivotal heterocyclic building block in modern chemical and pharmaceutical research. The document details its chemical and physical properties, provides validated protocols for its synthesis and purification, and discusses its analytical characterization. Furthermore, it explores the compound's significant applications, particularly its role as a precursor in the development of targeted protein degraders and other biologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

## Compound Identification and Molecular Structure

2-(1H-imidazol-1-yl)ethanamine and its dihydrochloride salt are fundamental reagents in synthetic chemistry. The presence of a primary amine and the imidazole ring system offers two distinct points for chemical modification, making it a valuable scaffold. For stability, ease of handling, and improved solubility in polar solvents, the compound is most commonly supplied and utilized as its dihydrochloride salt.

The core structure consists of an ethylamine group attached to the N-1 position of an imidazole ring. The dihydrochloride salt forms by the protonation of the primary amine and the N-3

nitrogen of the imidazole ring.

Key Identifiers:

Identifier	2-(1H-imidazol-1-yl)ethanamine Dihydrochloride	Parent Free Base
Primary Name	2-(1H-imidazol-1-yl)ethanamine dihydrochloride	2-(1H-imidazol-1-yl)ethanamine
CAS Number	93668-43-0[1][2]	5739-10-6[3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> Cl <sub>2</sub> N <sub>3</sub> [1][2]	C <sub>5</sub> H <sub>9</sub> N <sub>3</sub> [3][4][5]
Molecular Weight	184.07 g/mol [2][6]	111.15 g/mol [3][4][5]
Synonyms	2-(Imidazol-1-yl)-ethylanine dihydrochloride	1-(2-Aminoethyl)imidazole

## Physicochemical Properties

The physicochemical properties of the dihydrochloride salt make it well-suited for laboratory use, particularly in aqueous reaction conditions or for stock solution preparation.

Property	Value	Source(s)
Appearance	White to off-white crystalline powder or solid.	Analogous compounds[7][8]
Melting Point	Data not readily available. The related isomer, 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride, melts at 249-252 °C.[8]	-
Solubility	Soluble in water. The parent free base is a colorless to light yellow liquid.	Analogous compounds[7][8]
Storage	Store at room temperature in a cool, dry place.[2][9] Keep container tightly closed and under an inert atmosphere.[5] The compound may be hygroscopic.[7]	-

## Synthesis and Purification

The synthesis of **2-(1H-imidazol-1-yl)ethanamine dihydrochloride** is a two-stage process: the N-alkylation of imidazole to form the free base, followed by its conversion to the stable dihydrochloride salt.

### Stage 1: Synthesis of 2-(1H-imidazol-1-yl)ethanamine (Free Base)

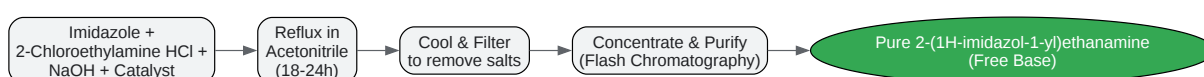
The core of the synthesis is a nucleophilic substitution reaction. Imidazole, after deprotonation by a strong base, acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethylamine.

Causality of Reagent Choice:

- Sodium Hydroxide (NaOH): A strong, cost-effective base required to deprotonate the N-H of imidazole, creating the imidazolid anion which is a potent nucleophile. It also neutralizes the hydrochloride salt of the starting material.
- Phase-Transfer Catalyst (e.g., Tetrabutylammonium hydrogensulfate): Imidazole and its salt have different solubilities than the alkylating agent in certain solvents. The catalyst facilitates the transport of the imidazolid anion from the solid or aqueous phase to the organic phase where the reaction occurs, significantly increasing the reaction rate.
- Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism.

This protocol is adapted from established methods for similar N-alkylation reactions.[5]

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium hydrogensulfate (0.04 eq).
- Solvent Addition: Add acetonitrile to the flask to a suitable concentration (e.g., 1.0 M with respect to imidazole).
- Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
- Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. The crude product is then purified by flash column chromatography on silica gel, using a gradient elution (e.g., acetonitrile followed by 9:1 acetonitrile/ammonium hydroxide) to afford the pure 2-(1H-Imidazol-1-yl)ethanamine free base as a pale yellow oil.[5]



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Caption: Workflow for the synthesis of the free base.

## Stage 2: Conversion to Dihydrochloride Salt

The free base, an oil, is often difficult to handle and store. Conversion to a solid, stable salt is standard practice.

This is a standard acid-base reaction to form a salt.<sup>[10]</sup>

- **Dissolution:** Dissolve the purified 2-(1H-imidazol-1-yl)ethanamine (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
- **Acidification:** While stirring, slowly add a solution of hydrochloric acid (2.0-2.2 eq, e.g., concentrated HCl or HCl in isopropanol) to the solution. The dihydrochloride salt will begin to precipitate.
- **Isolation:** Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
- **Drying:** Wash the collected solid with a small amount of cold solvent (e.g., isopropanol or diethyl ether) and dry under vacuum to yield **2-(1H-imidazol-1-yl)ethanamine dihydrochloride** as a white solid.

## Analytical Characterization

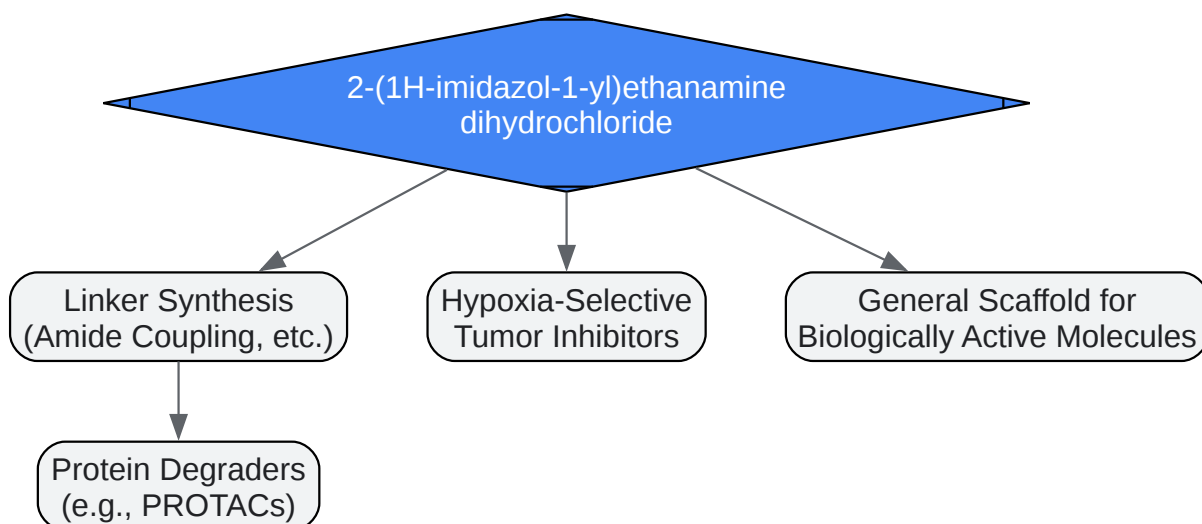
Confirming the identity and purity of the final product is critical. The following are expected results from standard analytical techniques.

Technique	Expected Results
<sup>1</sup> H NMR	Signals corresponding to the three unique imidazole protons (typically between 7.0-8.0 ppm) and two triplets for the -CH <sub>2</sub> -CH <sub>2</sub> - ethyl bridge (typically between 3.0-4.5 ppm). Protons attached to nitrogen (amine and imidazole) may be broad or exchange with D <sub>2</sub> O.
<sup>13</sup> C NMR	Expected chemical shifts for the non-methylated structure would be similar to its 2-methyl analog: C2 (~140-150 ppm), C4 (~125-135 ppm), C5 (~115-125 ppm), N-CH <sub>2</sub> (~45-55 ppm), and CH <sub>2</sub> -NH <sub>2</sub> (~35-45 ppm). <a href="#">[11]</a>
Mass Spec.	For the free base (C <sub>5</sub> H <sub>9</sub> N <sub>3</sub> ), Electrospray Ionization (ESI+) would show a prominent [M+H] <sup>+</sup> peak at an m/z of approximately 112.1.

## Applications in Research and Drug Development

The unique structure of **2-(1H-imidazol-1-yl)ethanamine dihydrochloride** makes it a valuable starting material in several areas of cutting-edge research.

- Protein Degradation Building Blocks:** The compound is explicitly marketed as a building block for protein degraders.[\[2\]](#) The primary amine serves as a reactive handle for linking to ligands that bind to a target protein, while the imidazole portion can be incorporated into ligands that recruit E3 ubiquitin ligases, a key step in targeted protein degradation (e.g., PROTACs).
- Intermediates for Cancer Therapeutics:** The parent free base is a known intermediate in the synthesis of bis(nitroimidazolyl)alkanecarboxamides, which are investigated as hypoxia-selective tumor inhibitors.[\[5\]](#) These agents are designed to be activated in the low-oxygen environment characteristic of solid tumors.
- Scaffolds for CNS-Active Agents:** While not a direct application of this specific isomer, the broader class of imidazole-ethanamine derivatives are well-known scaffolds for developing histamine H3 receptor antagonists.[\[12\]](#) This highlights the privileged nature of this structural motif in interacting with biological targets, particularly in the central nervous system.



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Caption: Role as a versatile chemical building block.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-(1H-imidazol-1-yl)ethanamine dihydrochloride**.

GHS Information	Details
Pictogram(s)	GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word	Danger
Hazard Statements	H314: Causes severe skin burns and eye damage.[5] H335: May cause respiratory irritation.[1][4]
Precautionary Statements	P260: Do not breathe dusts or mists. P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

All handling should be performed inside a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

## Conclusion

**2-(1H-imidazol-1-yl)ethanamine dihydrochloride** is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and drug discovery. Its straightforward synthesis, dual reactive sites, and stable salt form make it an accessible and versatile building block. Its demonstrated utility in the synthesis of targeted protein degraders and other therapeutics underscores its importance for researchers aiming to develop next-generation medicines.



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